molecular formula C14H21NO B12654796 Benzamide, N-hexyl-2-methyl- CAS No. 58278-06-1

Benzamide, N-hexyl-2-methyl-

Cat. No.: B12654796
CAS No.: 58278-06-1
M. Wt: 219.32 g/mol
InChI Key: WQMHAGWLXHVQEB-UHFFFAOYSA-N
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Description

Benzamide, N-hexyl-2-methyl- is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core structure with a hexyl group and a methyl group attached to the nitrogen and the second carbon of the benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-hexyl-2-methyl- typically involves the reaction of 2-methylbenzoic acid with hexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-hexyl-2-methyl- can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-hexyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzamide, N-hexyl-2-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, lacking the hexyl and methyl substituents.

    N-hexylbenzamide: Similar structure but without the methyl group on the benzene ring.

    2-methylbenzamide: Similar structure but without the hexyl group on the nitrogen.

Uniqueness: Benzamide, N-hexyl-2-methyl- is unique due to the presence of both hexyl and methyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

58278-06-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-hexyl-2-methylbenzamide

InChI

InChI=1S/C14H21NO/c1-3-4-5-8-11-15-14(16)13-10-7-6-9-12(13)2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16)

InChI Key

WQMHAGWLXHVQEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=CC=C1C

Origin of Product

United States

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